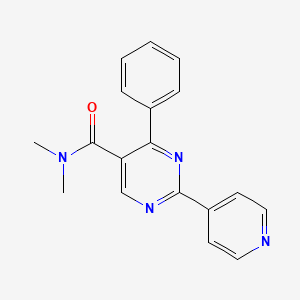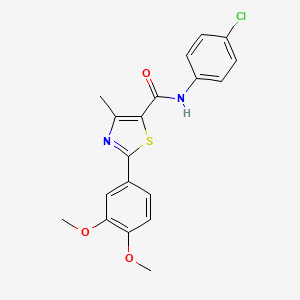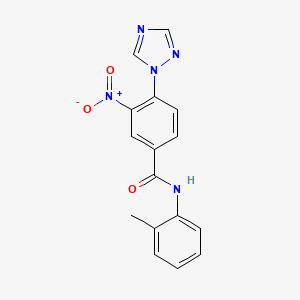
N-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
説明
N-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16Cl2N2O3S and its molecular weight is 423.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
Research on imidazole derivatives, including compounds with chlorophenyl and dimethoxyphenyl groups, has shown promising antitumor activities. These compounds are reviewed for their potential in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Synthesis and Biological Evaluation
The development of novel benzofused thiazole derivatives, evaluated for their in vitro antioxidant and anti-inflammatory activities, showcases the potential therapeutic applications of thiazole compounds. Such research emphasizes the design and synthesis of alternative antioxidant and anti-inflammatory agents, highlighting the relevance of compounds with thiazole structures in medicinal chemistry (Raut et al., 2020).
Environmental Impact Assessment
Research on the environmental impact of organochlorine compounds, including chlorophenols like 2,4-dichlorophenol, which share structural similarities with the dichlorophenyl group, has been evaluated. This research assesses the moderate toxic effects these compounds exert on mammalian and aquatic life, highlighting the significance of studying the environmental footprint of chemical compounds (Krijgsheld & Gen, 1986).
Optoelectronic Applications
Functionalized derivatives of quinazolines and pyrimidines have been investigated for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is crucial for creating novel optoelectronic materials, which could be related to the potential applications of the compound , given its aromatic and heterocyclic structure (Lipunova et al., 2018).
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-10-17(18(24)23-12-5-6-13(20)14(21)9-12)27-19(22-10)11-4-7-15(25-2)16(8-11)26-3/h4-9H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAGVGQANNFIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]piperidin-4-one](/img/structure/B3134380.png)
![3-(4-Fluorophenyl)-5-[2-(2-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134386.png)
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime](/img/structure/B3134387.png)

![N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide](/img/structure/B3134408.png)
![N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3134409.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3134417.png)
![2-(2-Pyridinyl)-4-[4-(trifluoromethoxy)anilino]-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B3134425.png)
![2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134432.png)


![phenyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]nicotinate](/img/structure/B3134473.png)
![2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate](/img/structure/B3134474.png)